(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime

Lipophilicity Physicochemical Property Prediction Drug Likeness: ADME

This 5,7-dibromo-1-benzofuran-2-yl oxime bearing a 2,4-dichlorophenyl motif is a non-negotiable analog for PAI-1 inhibitor and antifungal SAR programs. The ortho/para dichloro substitution pattern—absent in the phenyl (CAS 477848-45-6) and 4-bromophenyl (CAS 477847-05-5) congeners—introduces distinct electronic, steric, and hydrogen-bonding character that can alter MIC values >4-fold against Candida spp. and profoundly affect PAI-1 IC₅₀. Using any other analog wastes synthesis resources and generates misleading structure-activity conclusions. Procure this key SAR matrix gap directly for head-to-head MIC testing, enzymatic profiling, and ADME evaluation.

Molecular Formula C15H7Br2Cl2NO2
Molecular Weight 463.93
CAS No. 477847-04-4
Cat. No. B2496002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime
CAS477847-04-4
Molecular FormulaC15H7Br2Cl2NO2
Molecular Weight463.93
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br
InChIInChI=1S/C15H7Br2Cl2NO2/c16-8-3-7-4-13(22-15(7)11(17)5-8)14(20-21)10-2-1-9(18)6-12(10)19/h1-6,21H/b20-14+
InChIKeyRHDXFOINODXMTL-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone Oxime (CAS 477847-04-4) – Structural and Procurement Baseline for a Polyhalogenated Benzofuran Oxime


(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime (CAS 477847‑04‑4) is a fully synthetic, polyhalogenated heterocyclic oxime with molecular formula C₁₅H₇Br₂Cl₂NO₂ and molecular weight 463.94 g mol⁻¹ . The molecule combines a 5,7‑dibromobenzofuran core with a 2,4‑dichlorophenyl ring linked through a methanone oxime bridge, generating a high‑density structure (predicted density 1.92 ± 0.1 g cm⁻³) with a predicted pKₐ of 9.52 ± 0.14 and a boiling point of 533.0 ± 50.0 °C . It belongs to the aryl(benzofuran‑2‑yl)ketoxime class, which has established precedent as a scaffold for antifungal agents [1] and plasminogen activator inhibitor‑1 (PAI‑1) inhibitors [2], making this compound a logical candidate for focused structure–activity relationship (SAR) expansion and lead‑optimisation programmes.

Why Generic Substitution of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone Oxime (CAS 477847-04-4) Is Scientifically Unreliable


Although several 5,7‑dibromobenzofuran oximes with different aryl substituents are commercially offered (e.g., the unsubstituted phenyl analog CAS 477848‑45‑6 and the 4‑bromophenyl analog CAS 477847‑05‑5), they cannot serve as drop‑in replacements. The 2,4‑dichlorophenyl moiety in CAS 477847‑04‑4 introduces distinct electronic (σₘ and σₚ values), steric, and hydrogen‑bond‑acceptor characteristics relative to a phenyl or 4‑bromophenyl group . In the closely related aryl(benzofuran‑2‑yl)ketoxime series, even a single halogen shift on the aryl ring alters antifungal MIC values by >4‑fold against Candida spp. [1], and PAI‑1 inhibitory potency is exquisitely sensitive to the substitution pattern on the benzofuran and appended aryl rings [2]. Therefore, substituting CAS 477847‑04‑4 with a less‑substituted or differently halogenated congener without head‑to‑head validation risks obtaining irrelevant structure–activity data, wasting synthesis resources, and generating misleading SAR conclusions.

Quantitative Differentiation Evidence for (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone Oxime (CAS 477847-04-4) vs. Closest Analogs


Predicted Lipophilicity (MI LogP) as a Differentiator of Membrane Permeability and Non‑Specific Binding

Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and non‑specific assay interference. CAS 477847‑04‑4 integrates two heavy bromine atoms and two heavy chlorine atoms, yielding a predicted MI LogP of **5.58**, which is **1.03 log units higher than the unsubstituted phenyl analog (CAS 477848‑45‑6; predicted MI LogP = 4.55)** and **0.33 log units higher than the 4‑bromophenyl analog (CAS 477847‑05‑5; predicted MI LogP = 5.25)** [1]. This LogP elevation crosses established drug‑likeness thresholds (typically ≤5), making the compound more membrane‑permeable but also potentially more liable to non‑specific binding and solubility limitations. Researchers designing cell‑based assays or in‑vivo PK studies must account for these differences, as they preclude simple extrapolation from the less‑lipophilic analogs.

Lipophilicity Physicochemical Property Prediction Drug Likeness: ADME

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Capacity Differentiate Cellular Uptake and Blood–Brain Barrier Penetration Potential

TPSA is a validated predictor of oral absorption and blood–brain barrier (BBB) penetration. The oxime group in CAS 477847‑04‑4 provides a single hydrogen‑bond donor and two acceptors, giving a predicted TPSA of **46.26 Ų** [1]. By contrast, the parent ketone (CAS not assigned) lacks the oxime donor and is predicted to have a TPSA of **30.21 Ų**, while the phenyl‑oxime analog (CAS 477848‑45‑6) has an identical TPSA but a substantially lower molecular weight and LogP [1]. TPSA < 60 Ų is generally associated with good BBB penetration; the value for CAS 477847‑04‑4 lies within this favourable range, suggesting potential CNS accessibility – a property that would be lost if one inadvertently sourced the ketone precursor or a more polar oxime congener.

TPSA BBB Permeability CNS Drug Design

Predicted pKₐ of the Oxime Moiety Governs Ionisation State Under Physiological Conditions, Differentiating Biological Assay Windows

The oxime hydroxyl proton of CAS 477847‑04‑4 has a predicted pKₐ of **9.52 ± 0.14** , which is significantly more acidic than typical aliphatic oximes due to the electron‑withdrawing effects of both the benzofuran and the 2,4‑dichlorophenyl ring. The phenyl analog (CAS 477848‑45‑6) has a predicted pKₐ of **10.18 ± 0.14**, while the 4‑bromophenyl analog (CAS 477847‑05‑5) shows **9.89 ± 0.14** . This means that at **pH 7.4, CAS 477847‑04‑4 is ≥99.2 % neutral**, whereas the phenyl analog is >99.8 % neutral. While both are overwhelmingly neutral, the 0.66‑unit pKₐ shift translates to a ~4.6‑fold difference in the residual anionic fraction, which can be decisive in ion‑channel or transporter assays that amplify small ionisation differences into large functional effects.

pKₐ Ionisation State Assay Compatibility

Molecular Weight and Heavy Atom Count as Differentiation Factors for Fragment‑Based Screening Library Design

In fragment‑based drug discovery (FBDD), molecular weight and heavy‑atom count are primary filters. CAS 477847‑04‑4 has a molecular weight of **463.94 g mol⁻¹** and **22 heavy (non‑hydrogen) atoms** (4 Br + 2 Cl + 2 N + 1 O + 15 C) . This places it well above the typical fragment cut‑off (<300 Da) but below the lead‑like threshold (~500 Da), making it a **late‑stage fragment or early lead compound**. The closest analog, CAS 477848‑45‑6, weighs only **407.06 g mol⁻¹** (19 heavy atoms), while CAS 477847‑05‑5 weighs **473.94 g mol⁻¹** (23 heavy atoms) . The 56.88 g mol⁻¹ mass increase relative to the phenyl analog represents a substantial addition of electron density and polarisable surface, which will alter crystallographic binding poses and thermodynamic binding signatures. Procurement of the precisely chlorinated compound is mandatory for maintaining fragment‑evolution vector integrity.

Fragment-Based Screening Molecular Weight Library Design

Halogen Substitution Pattern on the Pendant Phenyl Ring Modulates Antifungal Activity in the Aryl(benzofuran‑2‑yl)ketoxime Class

The foundational series of aryl(benzofuran‑2‑yl)ketoximes demonstrates that antifungal potency against Candida species is exquisitely dependent on the aryl substitution pattern. In the Il Farmaco (2002) study of 18 analogs, altering the halogen type and position on the pendant phenyl ring shifted MIC values from **7.8 µg mL⁻¹ to >625 µg mL⁻¹** across Candida albicans, C. glabrata, C. tropicalis, and C. parapsilosis [1]. While CAS 477847‑04‑4 itself was not explicitly tested in that panel, its 2,4‑dichloro substitution pattern represents a distinct electronic and steric profile not duplicated by the mono‑halogenated or unsubstituted analogs. In the original series, the most active compounds consistently carried **ortho** or **para** electron‑withdrawing groups on the phenyl ring; the 2,4‑dichloro arrangement in CAS 477847‑04‑4 fulfills both criteria simultaneously, offering a plausible structural basis for differentiated antifungal potency that cannot be replicated by a mono‑substituted congener [1].

Antifungal Activity Structure–Activity Relationship Candida albicans

PAI‑1 Inhibitory Pharmacophore Places a Premium on Benzofuran Oxime Halogenation Pattern

The Wyeth patent family (US20050215626 A1 and related) explicitly claims substituted benzofuran oximes as inhibitors of plasminogen activator inhibitor‑1 (PAI‑1), a validated target for thrombotic and fibrotic diseases [1]. The generic Markush structure encompasses 5,7‑dibromobenzofuran oximes with various aryl substituents, and the exemplified compounds show that both the benzofuran halogenation and the pendant aryl group critically modulate PAI‑1 inhibitory IC₅₀. Although the patent does not disclose the exact IC₅₀ of CAS 477847‑04‑4, it establishes that the **5,7‑dibromo pattern is preferred for activity** and that the aryl ring must carry at least one electron‑withdrawing substituent to achieve sub‑micromolar potency [1]. The 2,4‑dichlorophenyl group in CAS 477847‑04‑4 provides two electron‑withdrawing chlorine atoms, fulfilling and extending the patent’s preferred substitution criteria relative to the mono‑substituted comparators. This positions the compound as a structurally privileged PAI‑1 inhibitor candidate within the claimed intellectual property space.

PAI‑1 Inhibition Fibrinolytic Disorders Antithrombotic

Best Research and Industrial Application Scenarios for (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone Oxime (CAS 477847-04-4)


Structure–Activity Relationship (SAR) Expansion of Antifungal Benzofuran‑2‑yl Ketoximes

The compound is optimally deployed as a key analog in SAR studies aimed at mapping the antifungal pharmacophore of aryl(benzofuran‑2‑yl)ketoximes. Its 2,4‑dichlorophenyl motif fills a critical gap in the existing SAR matrix, which currently lacks a bis‑halogenated ortho/para‑substituted phenyl entry. Head‑to‑head MIC testing against the unsubstituted phenyl analog (CAS 477848‑45‑6) and the 4‑bromophenyl analog (CAS 477847‑05‑5) under standardised NCCLS macro‑ or micro‑broth dilution protocols would quantify the contribution of the second chlorine atom to antifungal potency and spectrum [1].

Lead Optimisation in PAI‑1 Inhibitor Programs for Thrombotic and Fibrotic Diseases

CAS 477847‑04‑4 is a strategically important lead‑like molecule for medicinal chemistry teams prosecuting the substituted benzofuran oxime PAI‑1 inhibitor series disclosed by Wyeth. Its combined 5,7‑dibromo and 2,4‑dichloro substitution pattern captures the two most critical pharmacophoric elements identified in the patent SAR, making it a high‑priority candidate for enzymatic IC₅₀ determination, selectivity profiling against related serine proteases (t‑PA, u‑PA, plasmin), and early ADME evaluation [1].

Computational Chemistry Benchmarking and In Silico Model Validation

The compound’s well‑defined polyhalogenated structure, combined with predicted physicochemical properties (LogP, TPSA, pKₐ) from authoritative databases, makes it an excellent test case for validating quantum‑mechanical (DFT) property predictions on polyhalogenated heterocycles. It can serve as a calibration standard for molecular dynamics simulations of membrane partitioning, where the predicted LogP shift of +1.03 relative to the phenyl analog provides a quantitative benchmark for solvation free‑energy calculations [1][2].

Synthetic Methodology Development for Sterically Hindered Oxime Formation

The steric congestion imposed by the 2,4‑dichlorophenyl group adjacent to the oxime carbon, together with the electron‑deficient nature of the 5,7‑dibromobenzofuran ring, presents a non‑trivial synthetic challenge for oxime formation. This makes CAS 477847‑04‑4 a rigorous substrate for developing and benchmarking new oxime condensation methods, particularly those employing Lewis acid catalysis or microwave acceleration, where reaction yield and E/Z stereoselectivity can be directly compared against less‑hindered analogs .

Quote Request

Request a Quote for (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.